molecular formula C11H13N3 B1598715 N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine CAS No. 866781-88-6

N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B1598715
CAS No.: 866781-88-6
M. Wt: 187.24 g/mol
InChI Key: SNGYKMODFWRKIL-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine (CAS: 1158302-05-6 as sulfate salt ) is a secondary amine featuring a pyrazole-substituted phenyl group. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.25 g/mol . This compound is structurally characterized by a pyrazole ring attached to a para-substituted phenyl group, with a methylamine side chain. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor ligands .

Properties

IUPAC Name

N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-9-10-3-5-11(6-4-10)14-8-2-7-13-14/h2-8,12H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGYKMODFWRKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403091
Record name N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866781-88-6
Record name N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases. The compound’s effect on these pathways can lead to downstream effects such as modulation of immune response, cell proliferation, and metabolic processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups. Similarly, high temperatures could potentially affect the compound’s stability.

Biological Activity

N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring connected to a phenyl group, along with a methylamine moiety. Its molecular formula is C13H15N3C_{13}H_{15}N_{3} with a molecular weight of approximately 187.24 g/mol. The compound is categorized as a bioactive molecule, particularly noted for its role in modulating neurotransmitter systems.

Research indicates that this compound acts primarily as an inhibitor of monoamine oxidase (MAO) . MAO is an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation. By inhibiting this enzyme, the compound may enhance the levels of these neurotransmitters, suggesting potential applications in treating mood disorders such as depression and anxiety .

Antidepressant Potential

Due to its MAO-inhibiting properties, this compound has been explored as a candidate for developing new antidepressants. Studies have shown that compounds with similar structures can exhibit significant antidepressant-like effects in animal models .

Anti-inflammatory and Analgesic Properties

In addition to its neuropharmacological effects, pyrazole derivatives, including this compound, have demonstrated anti-inflammatory and analgesic properties. These activities are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. Compounds with a pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyCell LineIC50 (µM)Effect
Bouabdallah et al.MDA-MB-2317.01 ± 0.60Significant inhibition
Wei et al.A54926Growth inhibition
Xia et al.HepG249.85Induced apoptosis

These findings suggest that this compound exhibits promising anticancer activity across multiple cell lines, making it a candidate for further development in oncology .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Its versatility allows for modifications that could enhance its biological activity or selectivity towards specific targets.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition suggests potential applications in treating mood disorders and other neurological conditions. Additionally, compounds with similar structures have been investigated for anti-inflammatory and analgesic properties, further indicating that this compound may have therapeutic potential beyond mood regulation.

Case Studies:
Recent studies have focused on the synthesis of pyrazole derivatives and their biological activity. For instance, research indicates that derivatives of pyrazole can exhibit significant anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases .

Chemical Research

This compound serves as a valuable scaffold in chemical research. Its structure allows for modifications that can lead to the discovery of new bioactive compounds. The versatility of pyrazole derivatives makes them suitable for various applications in drug discovery and development.

Synthesis Methods:
The synthesis of this compound can be achieved through several methods, including the reaction of appropriate pyrazole derivatives with phenylmethanamine under controlled conditions. This process typically involves the use of solvents like methanol or ethanol and may require specific catalysts to enhance yield .

Interaction Studies

Understanding the interactions between this compound and various biological targets is crucial for elucidating its pharmacological profile. Studies have shown that this compound can interact with multiple receptors and enzymes involved in neurotransmission, potentially leading to alterations in signaling pathways relevant to mood regulation and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine with analogous pyrazole-containing methanamine derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₁₁H₁₃N₃ 187.25 Pyrazole (para), N-methylamine Intermediate for kinase inhibitors
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ 187.25 Pyrazole (meta), N-methylamine Ligand in crystallography studies
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 3-Methoxy-phenyl, N-methylamine Higher polarity due to methoxy group
N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride C₁₁H₁₅Cl₂N₃ 260.17 Pyrazole (meta), dihydrochloride salt Enhanced solubility in aqueous media
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃ 203.68 Primary amine (no N-methyl) Reactive intermediate for conjugation

Key Observations :

  • Substituent Position : The para vs. meta substitution of the pyrazole ring (e.g., in vs. ) influences molecular geometry and binding affinity in biological systems.
  • Salt Forms : Hydrochloride or sulfate salts (e.g., ) improve solubility and stability compared to free bases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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